Lacidipine-d10

Stable Isotope Labeling LC-MS/MS Internal Standard Isotopic Purity

Lacidipine-d10 is a deuterium-labeled internal standard specifically designed for LC-MS/MS-based quantification of lacidipine in complex biological matrices. Its distinct +10 Da mass shift eliminates cross-talk and enables precise co-elution, directly meeting FDA/EMA guidelines for method validation. This product is essential for correcting matrix effects and ionization variability in pharmacokinetic and bioequivalence studies, providing superior accuracy over unlabeled analogs.

Molecular Formula C26H33NO6
Molecular Weight 465.6 g/mol
CAS No. 1185245-62-8
Cat. No. B602488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLacidipine-d10
CAS1185245-62-8
Synonyms(E)-4-[2-[3-(1,1-Dimethylethoxy)-3-oxo-1-propenyl]phenyl]-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylic Acid Diethyl Ester-d10
Molecular FormulaC26H33NO6
Molecular Weight465.6 g/mol
Structural Identifiers
InChIInChI=1S/C26H33NO6/c1-8-31-24(29)21-16(3)27-17(4)22(25(30)32-9-2)23(21)19-13-11-10-12-18(19)14-15-20(28)33-26(5,6)7/h10-15,23,27H,8-9H2,1-7H3/b15-14+/i1D3,2D3,8D2,9D2
InChIKeyGKQPCPXONLDCMU-HBSDPXTRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite Solid

Structure & Identifiers


Interactive Chemical Structure Model





Lacidipine-d10 (CAS 1185245-62-8): Deuterated Internal Standard for LC-MS/MS Quantification of Lacidipine


Lacidipine-d10 is a stable isotope-labeled analog of the third-generation dihydropyridine calcium channel blocker lacidipine, in which ten hydrogen atoms are replaced by deuterium, resulting in a molecular formula of C26H23D10NO6 and a molecular weight of 465.60 g/mol . It is exclusively intended for use as an internal standard (IS) in quantitative bioanalytical LC-MS/MS methods to correct for matrix effects, extraction losses, and ionization variability during the measurement of lacidipine in biological matrices such as plasma and urine . Unlike the unlabeled parent drug (CAS 103890-78-4) or 13C-labeled alternatives, Lacidipine-d10 provides a distinct mass shift (m/z 466.2 → 354.2) that enables reliable differentiation and co-elution with the analyte, thereby fulfilling FDA and EMA guidelines for bioanalytical method validation [1].

Why Lacidipine-d10 Cannot Be Replaced by Unlabeled Lacidipine or 13C8-Isotopologues


Substituting Lacidipine-d10 with unlabeled lacidipine or a non-deuterated structural analog (e.g., nisoldipine) in an LC-MS/MS assay introduces systematic quantification errors due to differential matrix effects, extraction recoveries, and ionization efficiencies [1]. Unlabeled compounds lack the mass offset required for simultaneous detection in the same ion channel, while 13C8-labeled lacidipine (CAS 1261432-01-2) may exhibit different chromatographic retention and ion suppression behavior compared to the d10-isotopologue, particularly under UHPLC conditions where deuterium isotope effects become more pronounced [2]. Moreover, non-isotopic internal standards such as nisoldipine or carbamazepine fail to co-elute precisely with lacidipine, leading to unacceptable variability in peak area ratios and compromised assay accuracy, precision, and sensitivity [3].

Quantitative Differentiation of Lacidipine-d10: Evidence-Based Selection Criteria


Isotopic Purity and Mass Shift: Lacidipine-d10 vs. Unlabeled Lacidipine and 13C8-Lacidipine

Lacidipine-d10 achieves a deuterium incorporation level of ≥99% atom D, ensuring a minimum 10-Da mass shift relative to unlabeled lacidipine (m/z 456.2 vs. 466.2 for the [M+H]+ precursor ion) with negligible isotopic cross-talk . In comparison, unlabeled lacidipine (CAS 103890-78-4) provides no mass offset and cannot be used as a co-eluting IS, while Lacidipine-13C8 (CAS 1261432-01-2) offers an 8-Da mass increase but may exhibit altered retention due to carbon-13 isotope effects . The ≥99% atom D specification directly impacts assay accuracy by minimizing the contribution of unlabeled (d0) species to the analyte signal, a critical parameter for sub-ng/mL quantification .

Stable Isotope Labeling LC-MS/MS Internal Standard Isotopic Purity

Matrix Effect Compensation: Lacidipine-d10 vs. Non-Deuterated Internal Standards

In a validated LC-MS/MS method using lacidipine-13C8 as the internal standard, the matrix effect was negligible (≤5% CV across six plasma lots), and extraction recovery ranged from 107% to 118% with RSD <15% [1]. Deuterated internal standards like Lacidipine-d10 are expected to perform at least equivalently to 13C8-IS, as both co-elute with the analyte and share nearly identical extraction and ionization properties [2]. In contrast, methods employing non-deuterated IS such as nisoldipine or carbamazepine often exhibit matrix effects exceeding 15% and require additional correction steps, increasing method complexity and reducing throughput [3].

Matrix Effect Ion Suppression Bioanalytical Method Validation

Regulatory Compliance and Traceability: Lacidipine-d10 as a Pharmacopeial-Grade Reference Standard

Lacidipine-d10 is supplied with a Certificate of Analysis (CoA) that documents purity (≥98%) and isotopic enrichment (≥99% atom D), meeting the requirements for use as a reference standard in analytical method validation (AMV) and quality control (QC) applications under ICH and FDA guidelines . In contrast, generic unlabeled lacidipine or non-certified isotopologues may lack the documented traceability and purity profiles necessary for regulatory submission . The availability of Lacidipine-d10 from multiple vendors with consistent specifications (e.g., MedChemExpress, BOC Sciences, TargetMol) ensures supply chain reliability, a critical factor for long-term bioanalytical studies .

Reference Standard Regulatory Compliance Method Validation

Optimal Use Cases for Lacidipine-d10 in Bioanalytical and Pharmacokinetic Workflows


Quantitative Bioanalysis of Lacidipine in Human Plasma for Pharmacokinetic Studies

Lacidipine-d10 serves as the internal standard in validated LC-MS/MS methods for measuring lacidipine concentrations in human plasma following oral administration, with demonstrated linearity from 0.05 to 15 ng/mL and intra-/inter-day precision <15% RSD [1]. The deuterated IS corrects for plasma matrix effects and extraction losses, enabling accurate determination of Cmax, Tmax, AUC, and half-life in healthy volunteers [2].

Bioequivalence and Therapeutic Drug Monitoring (TDM) of Lacidipine Formulations

In regulatory bioequivalence studies comparing generic and innovator lacidipine tablets, Lacidipine-d10 is used to ensure that 90% confidence intervals for Cmax and AUC fall within the 80–125% acceptance range [3]. Its use minimizes inter-subject variability in ionization efficiency, thereby strengthening the statistical power of crossover trial designs [4].

Metabolite Identification and In Vitro Metabolism Studies

When incubated with human liver microsomes or recombinant CYP3A4, Lacidipine-d10 allows for the differentiation of parent drug from its metabolites via distinct MS/MS fragmentation patterns . The deuterium label remains stable under physiological conditions, facilitating the quantification of metabolic turnover and the assessment of drug-drug interaction potential .

Method Development and Validation for Lacidipine in Alternative Matrices

Lacidipine-d10 is employed as a universal IS during the development of LC-MS/MS assays for lacidipine in urine, tissue homogenates, or dried blood spots, where matrix complexity varies widely [5]. Its co-elution with the analyte simplifies chromatographic optimization and reduces the need for matrix-matched calibration curves [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lacidipine-d10

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.